2-(Trifluoromethyl)benzimidazole
CAS No.: 312-73-2
Cat. No.: VC21333920
Molecular Formula: C8H5F3N2
Molecular Weight: 186.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 312-73-2 |
---|---|
Molecular Formula | C8H5F3N2 |
Molecular Weight | 186.13 g/mol |
IUPAC Name | 2-(trifluoromethyl)-1H-benzimidazole |
Standard InChI | InChI=1S/C8H5F3N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13) |
Standard InChI Key | MXFMPTXDHSDMTI-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC(=N2)C(F)(F)F |
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C(F)(F)F |
Melting Point | 209.5 °C |
Introduction
Chemical Identity and Structural Characteristics
2-(Trifluoromethyl)benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. It features a benzimidazole core with a trifluoromethyl group at the 2-position. This structural arrangement contributes to its unique physicochemical properties and biological activities.
Basic Identification Details
The compound is characterized by the following identifiers:
Parameter | Value |
---|---|
Chemical Name | 2-(Trifluoromethyl)-1H-benzimidazole |
CAS Number | 312-73-2 |
Molecular Formula | C8H5F3N2 |
Molecular Weight | 186.13 g/mol |
Synonyms | 2-Trifluoromethylbenzimidazole, 2-(trifluoromethyl)-1H-1,3-benzodiazole, 2-(trifluoromethyl)-1H-benzo[d]imidazole |
European Community (EC) Number | 625-555-1 |
The molecular structure consists of a benzene ring fused with a five-membered imidazole ring, with a trifluoromethyl (CF3) group attached at the 2-position of the imidazole ring .
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-(Trifluoromethyl)benzimidazole is essential for its applications in medicinal chemistry and other fields.
Physical Properties
The physical properties of 2-(Trifluoromethyl)benzimidazole are summarized in the following table:
Property | Value | Method |
---|---|---|
Physical State | Crystalline solid | Experimental |
Melting Point | 185-189°C | Literature |
Boiling Point | 353.1±42.0°C | Predicted |
Density | 1.536±0.06 g/cm³ | Predicted |
LogP (octanol/water) | 2.100 | Crippen Calculated |
Water Solubility (log10) | -3.36 | Crippen Calculated |
McVol | 109.930 ml/mol | McGowan Calculated |
The compound exists as a crystalline solid at room temperature, with relatively high melting and boiling points characteristic of heterocyclic compounds with hydrogen bonding capabilities .
Chemical Properties
The chemical reactivity of 2-(Trifluoromethyl)benzimidazole is significantly influenced by both the benzimidazole core and the trifluoromethyl substituent:
These properties make 2-(Trifluoromethyl)benzimidazole a valuable scaffold in medicinal chemistry, particularly for the development of compounds with improved metabolic stability and membrane permeability .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 2-(Trifluoromethyl)benzimidazole and its derivatives, reflecting its importance in pharmaceutical research.
Condensation of Diamines with CF3CN
A recent and efficient method involves the condensation of o-phenylenediamine with in situ generated trifluoroacetonitrile (CF3CN). This approach offers good to excellent yields and is applicable to the synthesis of various 2-trifluoromethyl benzimidazoles .
The reaction mechanism proceeds via:
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Nucleophilic addition of trifluoroacetonitrile to the amino group
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Formation of an imidamide intermediate
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Intramolecular cyclization to form the benzimidazole ring
This method has been demonstrated on gram scale, highlighting its potential for practical applications .
Copper-Catalyzed Approaches
An innovative approach employs heterogeneous copper-doped g-C3N4 catalysts for the cascade annulation of trifluoroacetimidoyl chlorides and amines. The protocol enables:
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Formation of various 2-trifluoromethyl-benzimidazoles in yields up to 99%
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Recyclability of the Cu/g-C3N4 catalyst for at least three reaction cycles
The use of heterogeneous catalysts represents a sustainable alternative to traditional methods, reducing metal contamination in the final products.
Short Synthetic Routes for Derivatives
For the synthesis of 2-(trifluoromethyl)benzimidazole derivatives with various substituents at the 5- and 6-positions (such as -Cl, -F, -CF3, -CN), shorter synthetic routes have been developed. These methods are particularly valuable for preparing analogs with enhanced biological activities .
Biological Activities
2-(Trifluoromethyl)benzimidazole and its derivatives exhibit a wide range of biological activities, making them promising candidates for drug development.
Antiprotozoal Activity
One of the most significant biological properties of 2-(trifluoromethyl)benzimidazole derivatives is their potent antiprotozoal activity.
Activity Against Giardia and Trichomonas
A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives with various 5- and 6-position bioisosteric substituents (-Cl, -F, -CF3, -CN) were tested against Giardia intestinalis and Trichomonas vaginalis. Key findings include:
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Several analogs demonstrated IC50 values < 1 μM against both protozoan species
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The compounds showed significantly higher potency than standard drugs albendazole and metronidazole
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2,5(6)-bis(trifluoromethyl)-1H-benzimidazole was 14 times more active than albendazole against T. vaginalis
Antimicrobial Properties
2-(Trifluoromethyl)benzimidazole derivatives have shown promising antimicrobial activities against various pathogens:
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Antibacterial activity against organisms such as Escherichia coli, Streptococcus pneumoniae, and Staphylococcus aureus
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Activity against Bacillus substilis with minimum inhibitory concentrations (MIC) as low as 100 μg/ml
The antimicrobial effects are often structure-dependent, with specific substitution patterns enhancing activity against particular pathogens.
Other Biological Activities
Additional documented biological activities of 2-(trifluoromethyl)benzimidazole derivatives include:
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Anticonvulsant properties, with some derivatives showing high activity percentages (up to 88%) against maximal electroshock therapy
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Antimycobacterial activity against mycobacterium strains, with MIC values as low as 2 μmol/l for some derivatives
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Potential applications in diabetes treatment through inhibition of PTP-IB and DPP-IV enzymes
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is crucial for optimizing 2-(trifluoromethyl)benzimidazole derivatives for specific therapeutic applications.
Impact of the Trifluoromethyl Group
The trifluoromethyl group at the 2-position of the benzimidazole scaffold contributes several key properties:
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Enhanced lipophilicity, improving membrane permeability
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Increased metabolic stability due to the strength of the C-F bond
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Altered electronic properties of the heterocyclic system
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Potential for specific interactions with biological targets through fluorine atoms
Effects of Additional Substituents
Research on various derivatives has demonstrated how additional substituents affect biological activity:
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Halogen substituents (-Cl, -F) at positions 5 and 6 generally enhance antiprotozoal activity
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Additional trifluoromethyl groups (creating bis-CF3 compounds) significantly increase potency against parasites
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Nitrile (-CN) groups can modulate the electronic properties and hydrogen-bonding capabilities
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N-alkylation can affect bioavailability and target selectivity
These structure-activity relationships provide valuable guidance for the rational design of 2-(trifluoromethyl)benzimidazole derivatives with optimized properties for specific therapeutic applications.
Hazard Code | Statement | Classification | Percentage of Notifications |
---|---|---|---|
H300 | Fatal if swallowed | Acute toxicity, oral | 97.5% |
H311 | Toxic in contact with skin | Acute toxicity, dermal | 100% |
H315 | Causes skin irritation | Skin corrosion/irritation | 97.5% |
H319 | Causes serious eye irritation | Eye damage/irritation | 97.5% |
H331 | Toxic if inhaled | Acute toxicity, inhalation | 100% |
H335 | May cause respiratory irritation | STOT SE 3 | 97.5% |
These classifications are based on aggregated information from 40 reports by companies from 3 notifications to the ECHA C&L Inventory .
Precautionary Measures
Based on the hazard profile, several precautionary measures are recommended when handling 2-(Trifluoromethyl)benzimidazole:
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Avoid inhalation, ingestion, and skin contact
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Use appropriate personal protective equipment (PPE)
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Handle in well-ventilated areas
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Store in tightly closed containers in cool, dry locations
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Dispose of waste according to local regulations for hazardous materials
The compound is classified as toxic (T) with risk statements R25 (toxic if swallowed) and R36/37/38 (irritating to eyes, respiratory system, and skin) .
Applications and Future Perspectives
The unique properties and diverse biological activities of 2-(Trifluoromethyl)benzimidazole have led to various applications and continue to inspire new research directions.
Pharmaceutical Applications
The most prominent applications of 2-(Trifluoromethyl)benzimidazole derivatives are in pharmaceutical research:
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Development of antiparasitic agents against neglected tropical diseases
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Novel cancer therapeutics leveraging ferroptosis induction
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Antimicrobial compounds to address antibiotic resistance
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Potential treatments for fungal infections and neurological disorders
The versatility of the scaffold allows for targeted modifications to optimize activity against specific diseases.
Research Tools
2-(Trifluoromethyl)benzimidazole derivatives also serve as valuable research tools:
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Probes for studying ferroptosis mechanisms
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Models for investigating fluorine effects in medicinal chemistry
Future Research Directions
Several promising research directions are emerging:
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Further optimization of structure-activity relationships for specific targets
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Development of targeted delivery systems for 2-(trifluoromethyl)benzimidazole derivatives
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Exploration of combination therapies leveraging the unique properties of these compounds
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Investigation of novel synthetic approaches for more efficient and sustainable production
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Detailed mechanistic studies to fully understand the biological activities observed
The continued research on 2-(Trifluoromethyl)benzimidazole derivatives holds promise for addressing significant challenges in medicine, particularly in the areas of antiparasitic, anticancer, and antimicrobial therapies.
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